

Application Notes and Protocols for Validating MFH290's Effect on Gene Expression

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13).[1] Its primary mechanism of action involves forming a covalent bond with Cys-1039 of CDK12, leading to the inhibition of serine-2 phosphorylation in the C-terminal domain (CTD) of RNA-polymerase II (Pol II).[1] This inhibition of Pol II phosphorylation results in a significant reduction in the expression of key genes involved in the DNA damage response (DDR) pathway.[1][2] These application notes provide detailed protocols for researchers to validate and quantify the effects of MFH290 on gene expression, focusing on key DDR genes.

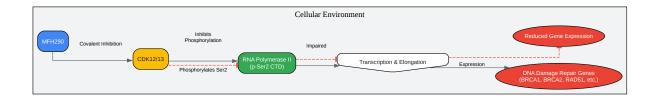
Data Presentation: The Impact of CDK12/13 Inhibition on DNA Damage Response Gene Expression

The following table summarizes the observed downregulation of key DNA damage response genes following treatment with a CDK12/13 inhibitor. This data, derived from studies on the CDK12 inhibitor THZ531, is representative of the expected effects of **MFH290** due to their shared mechanism of action.



Gene Symbol	Gene Name	Pathway	Observed Effect
BRCA1	Breast Cancer 1	Homologous Recombination	Downregulation
BRCA2	Breast Cancer 2	Homologous Recombination	Downregulation
RAD51	RAD51 Recombinase	Homologous Recombination	Downregulation
ATM	ATM Serine/Threonine Kinase	DNA Damage Signaling	Downregulation
ATR	ATR Serine/Threonine Kinase	DNA Damage Signaling	Downregulation
FANCF	FA Complementation Group F	Fanconi Anemia	Downregulation
RAD51C	RAD51 Paralog C	Homologous Recombination	Downregulation
RAD51D	RAD51 Paralog D	Homologous Recombination	Downregulation
XRCC2	X-Ray Repair Cross Complementing 2	Homologous Recombination	Downregulation

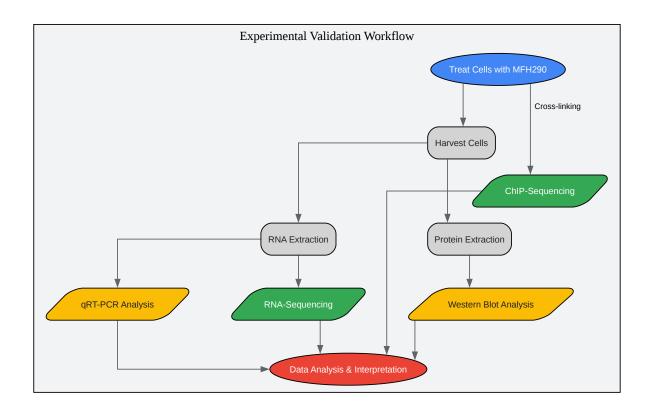
Mandatory Visualizations





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Caption: Mechanism of **MFH290** action on gene expression.



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References

- 1. Discovery of MFH290: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THZ531 Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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